molecular formula C8H5BrClNS B13715070 2-Bromo-4-chloro-6-methylphenylisothiocyanate

2-Bromo-4-chloro-6-methylphenylisothiocyanate

Cat. No.: B13715070
M. Wt: 262.55 g/mol
InChI Key: IUYSWGWHPUQPTB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methylphenylisothiocyanate is a halogenated aromatic compound featuring an isothiocyanate (-N=C=S) functional group. Its molecular formula is C₈H₅BrClNS, with a molecular weight of 262.55 g/mol (calculated). The substituents—bromine (Br), chlorine (Cl), and methyl (CH₃)—are positioned at the 2-, 4-, and 6-positions of the benzene ring, respectively. This substitution pattern creates steric and electronic effects that influence reactivity, particularly in nucleophilic addition reactions. The compound is primarily utilized in organic synthesis, serving as a precursor for thiourea derivatives or heterocyclic compounds .

Properties

Molecular Formula

C8H5BrClNS

Molecular Weight

262.55 g/mol

IUPAC Name

1-bromo-5-chloro-2-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C8H5BrClNS/c1-5-2-6(10)3-7(9)8(5)11-4-12/h2-3H,1H3

InChI Key

IUYSWGWHPUQPTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=C=S)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-4-chloro-6-methylphenol or Aniline

The starting materials for the isothiocyanate synthesis are often halogenated and methyl-substituted phenols or anilines.

  • Bromination and Chlorination: According to US Patent US6417407B1, 2-bromo-4-chloro substituted phenols can be prepared by a two-step halogenation process. First, a substituted phenol is chlorinated to introduce chlorine at the 4-position, followed by bromination to introduce bromine at the 2-position. This process uses sodium acetate as a base and liquid bromine as the brominating agent, with benzotrifluoride as a solvent to control precipitation and yield.

  • Selective Bromination of p-Cresol: CN Patent CN101279896B describes a continuous bromination process of p-cresol to yield 2-bromo-4-methylphenol with high selectivity and yield. The process involves controlled bromine addition at low temperatures (-35 to 30 °C) in ethylene dichloride solvent, minimizing side reactions and overbromination. The product purity after distillation can reach 99.8% with yields above 93%.

  • Chlorotoluene Bromination: 2-Bromo-4-chlorotoluene, a related compound, can be synthesized by bromination of chlorotoluene in the presence of hydrogen peroxide and sodium periodate, yielding about 72% product. This method highlights the feasibility of halogen substitution on methyl-substituted aromatic rings.

Summary Table: Key Conditions for Halogenation

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Chlorination Substituted phenol + chlorine + sodium acetate Ambient to 50 Benzotrifluoride High Sodium acetate produces acetic acid
Bromination (phenol) Liquid bromine + sodium acetate -35 to 30 Ethylene dichloride 93-97 Continuous addition, controlled molar ratio
Bromination (toluene) Bromine + H2O2 + NaIO4 Ambient Not specified 72 Radical bromination with peroxide

Conversion of Aromatic Amines to Isothiocyanates

General Methodology

The conversion of primary aromatic amines to isothiocyanates is commonly achieved by reaction with thiophosgene or thiocarbamoyl halides. The classical method involves:

  • Reacting the aromatic amine with thiophosgene at controlled temperatures (50–150 °C) to yield the corresponding isothiocyanate.

  • Thiophosgene is effective but toxic, volatile, and expensive, which limits its use in large-scale or industrial syntheses.

Reaction Conditions and Yields

  • The reaction temperature range for conversion is generally between 50 °C and 150 °C.

  • The reaction requires careful control to prevent side reactions such as over-chlorination or degradation of the sensitive isothiocyanate group.

Detailed Research Findings and Data

Continuous Bromination Process for 2-Bromo-4-methylphenol (Precursor Step)

Parameter Embodiment 1 (Lab Scale) Embodiment 2 (Pilot Scale)
p-Cresol (mol) 1.00 10.0
Bromine (mol) 0.98 10.05
Solvent Ethylene dichloride Ethylene dichloride
Temperature (entry) -10 to -5 °C -20 to -15 °C
Temperature (exit) 10 to 20 °C 0 to 15 °C
Reaction time ~1 hour ~1 hour
Product purity (crude) 97.8% 2-bromo-4-methylphenol 99.31% 2-bromo-4-methylphenol
Yield (rectified product) 93.2% 96.7%

This process minimizes side products such as 2,6-dibromo-4-methylphenol and optimizes yield and purity by controlling bromine addition and temperature.

Halogenation and Isothiocyanate Formation

  • The halogenated phenol or aniline intermediate is converted to the isothiocyanate by reaction with thiophosgene or analogous reagents at 50–150 °C.

  • The reaction proceeds via nucleophilic attack of the amine on thiophosgene, forming an intermediate carbamoyl chloride that rearranges to the isothiocyanate.

Summary of Preparation Methods

Step Method/Conditions Advantages Disadvantages
Halogenation (chlorination) Chlorination of substituted phenol with NaOAc and Cl2 in benzotrifluoride High selectivity, good yield Requires controlled conditions
Halogenation (bromination) Continuous bromination of p-cresol with liquid bromine in ethylene dichloride High purity, scalable, selective Use of bromine, temperature control needed
Conversion to isothiocyanate Reaction of aromatic amine with thiophosgene at 50–150 °C Established method, good yields Thiophosgene toxicity and cost

Chemical Reactions Analysis

2-Bromo-4-chloro-6-methylphenylisothiocyanate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield a thiourea derivative.

Scientific Research Applications

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in substitution reactions allows for the introduction of specific functional groups into target molecules. This versatility makes it a valuable building block for:

  • Agrochemicals : It has been utilized in the development of pesticides and herbicides due to its biological activity against certain pests and weeds. The introduction of isothiocyanate functional groups can enhance the efficacy of these compounds by improving their interaction with biological targets .
  • Dyes and Pigments : The compound is also used in the dye industry, where it acts as a precursor for synthesizing various colorants. Its chlorinated structure contributes to the stability and vibrancy of the resulting dyes .

Medicinal Chemistry Applications

The biological significance of 2-bromo-4-chloro-6-methylphenylisothiocyanate extends into medicinal chemistry. Research indicates that derivatives of this compound exhibit notable antimicrobial properties, making them candidates for developing new antibacterial agents. For instance:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant activity against various bacterial strains, including those resistant to traditional antibiotics . The presence of halogen atoms (bromine and chlorine) has been linked to enhanced antibacterial properties, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives based on 2-bromo-4-chloro-6-methylphenylisothiocyanate against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 5 μM, demonstrating their potential as effective antibacterial agents .

Case Study 2: Synthesis of Novel Agrochemicals

Research focused on synthesizing new agrochemical formulations using 2-bromo-4-chloro-6-methylphenylisothiocyanate as a starting material. The resulting compounds showed improved efficacy against common agricultural pests compared to existing products on the market .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Organic Synthesis Intermediate for various organic compoundsVersatile building block
Agrochemicals Used in developing pesticides and herbicidesEnhanced efficacy against pests
Dyes and Pigments Precursor for synthesizing colorantsImproved stability and vibrancy
Medicinal Chemistry Potential antibacterial agentEffective against resistant bacterial strains

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-methylphenylisothiocyanate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying protein interactions and functions .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

  • Isothiocyanate vs. Isocyanate : Isothiocyanates (target compound) exhibit greater nucleophilicity compared to isocyanates (), making them more reactive toward amines and thiols. However, isocyanates are preferred in polymer synthesis (e.g., polyurethanes) due to their lower stability and ease of reaction with alcohols .
  • Amide vs. Isothiocyanate : The amide group in 2-bromo-6-chloro-4-methylbenzamide () confers hydrolytic stability, making it suitable for pharmaceutical use, whereas isothiocyanates are more reactive but require careful handling .

Substituent Effects: Methyl (CH₃) vs. Fluorine’s inductive effect may enhance electrophilic aromatic substitution rates . Halogen Positioning: The 2,4,6-substitution pattern in the target compound creates a symmetrical electronic environment, which may influence crystallinity and solubility compared to analogs with irregular substitution (e.g., ’s imine derivative) .

Safety and Handling: Compounds with isothiocyanate/isocyanate groups (target compound, ) require stringent safety measures (e.g., respiratory protection, P261/P284 precautions) due to acute toxicity (H330, H319) . Phenolic/imine derivatives () and amides () pose lower inhalation risks but may still irritate skin and eyes (H315/H319) .

Biological Activity

2-Bromo-4-chloro-6-methylphenylisothiocyanate (BCMPI) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C8H5BrClNSC_8H_5BrClNS, with a molecular weight of approximately 262.55 g/mol. This compound belongs to the isothiocyanate class, which is known for various biological activities, including anticancer properties and antimicrobial effects.

Anticancer Properties

Recent studies have indicated that isothiocyanates, including BCMPI, exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, research has shown that compounds with similar structures can modulate pathways related to cell cycle regulation and apoptosis, leading to increased cancer cell death.

Table 1: Summary of Anticancer Activities of Isothiocyanates

Compound NameType of CancerMechanism of ActionReference
SulforaphaneBreast CancerInduces apoptosis via ROS generation
Benzyl IsothiocyanateColon CancerInhibits histone deacetylases
2-Bromo-4-chloro-6-methylphenylisothiocyanateVariousInduces cell cycle arrest and apoptosisCurrent Study

Antimicrobial Activity

Isothiocyanates are also recognized for their antimicrobial properties. BCMPI has shown promise against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Table 2: Antimicrobial Efficacy of Isothiocyanates

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
2-Bromo-4-chloro-6-methylphenylisothiocyanateE. coli50 µg/mLCurrent Study
Allyl IsothiocyanateS. aureus25 µg/mL
Phenethyl IsothiocyanateListeria monocytogenes30 µg/mL

Case Study 1: Anticancer Effects on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that BCMPI significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Activity Against Foodborne Pathogens

Another investigation evaluated the antimicrobial efficacy of BCMPI against common foodborne pathogens such as Salmonella and E. coli. The results indicated that BCMPI effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential application as a food preservative.

Research Findings

  • Mechanism of Action : BCMPI appears to exert its biological effects through multiple pathways, including the modulation of oxidative stress responses and inhibition of specific signaling pathways associated with cancer progression.
  • Synergistic Effects : Preliminary findings suggest that BCMPI may exhibit synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy in cancer treatment protocols.
  • Safety Profile : While BCMPI shows promising biological activity, it is essential to consider its safety profile. Toxicological assessments indicate that at higher concentrations, it may cause cytotoxicity in non-cancerous cells, necessitating further investigation into its therapeutic window.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 2-Bromo-4-chloro-6-methylphenylisothiocyanate with high purity?

Answer: The synthesis involves sequential halogenation and isothiocyanate functionalization. Bromination and chlorination of a methyl-substituted phenol precursor can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. The isothiocyanate group is introduced via reaction with thiophosgene (Cl₂C=S) under inert conditions (argon atmosphere) at 0–5°C. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity. Similar protocols for brominated isothiocyanates are detailed in catalogs describing analogous compounds .

(Basic) Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer: Key techniques include:

  • FTIR : Identifies the -NCS stretch (~2050 cm⁻¹) and halogen-related vibrations.
  • NMR (¹H/¹³C) : Assigns substituent positions (e.g., methyl, bromo, chloro groups) through coupling patterns and chemical shifts.
  • Single-crystal X-ray diffraction : Resolves molecular geometry using SHELXL ( ) for refinement. ORTEP-III ( ) generates graphical representations of bond lengths/angles.
  • Raman spectroscopy : Complements IR for symmetry-sensitive modes, particularly in halogenated systems .

(Advanced) How can density functional theory (DFT) simulations predict the electronic properties and reactive sites of this compound?

Answer: Use hybrid functionals like B3LYP ( ) with a 6-311+G(d,p) basis set to calculate:

  • HOMO/LUMO energies : Predicts electrophilic/nucleophilic sites.
  • Electrostatic potential maps : Highlights regions prone to halogen bonding.
  • Fukui indices : Identifies sites for electrophilic/nucleophilic attack.
    Validate results against experimental UV-Vis spectra and NMR chemical shifts. The Colle-Salvetti correlation-energy formula ( ) improves accuracy for halogenated systems .

(Advanced) What strategies resolve contradictions between spectroscopic data and computational models for halogenated isothiocyanates?

Answer:

  • Vibrational mode mismatches : Re-evaluate DFT functionals (e.g., switch to CAM-B3LYP for long-range corrections) or include solvent effects (PCM model).
  • Crystallographic vs. NMR data : Use SHELXL’s TLS parameterization ( ) to refine disordered halogen positions. Cross-check DFT-optimized geometries ( ) with X-ray data.
  • Kinetic vs. thermodynamic products : Perform temperature-dependent NMR to identify dominant pathways .

(Advanced) How to design coordination complexes using this isothiocyanate as a ligand, and what analytical methods confirm successful binding?

Answer:

  • Synthesis : React with metal precursors (e.g., RuCl₃·3H₂O) in anhydrous THF at 60°C.
  • Characterization :
    • IR : A red-shifted -NCS stretch (~2000 cm⁻¹) indicates metal coordination.
    • X-ray crystallography : Solve structures using SHELXD ( ) and visualize with ORTEP-III ( ).
    • DFT : Compare calculated vs. experimental bond lengths (e.g., M–S vs. M–N coordination) .

(Basic) What are the critical considerations for ensuring compound stability during storage and handling?

Answer:

  • Storage : Use amber vials under argon at -20°C to prevent photodegradation and hydrolysis.
  • Purity monitoring : Conduct periodic HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica, hexane/EtOAc 4:1).
  • Thermal stability : Perform TGA/DSC () to identify decomposition thresholds (>150°C) .

(Advanced) How can researchers address challenges in crystallizing halogen-rich isothiocyanates for X-ray studies?

Answer:

  • Crystallization : Use slow vapor diffusion (hexane/DCM) at 4°C. Add seeding crystals if nucleation is slow.
  • Data collection : For twinned crystals, apply SHELXL’s TWIN command ( ).
  • Disorder refinement : Restrain halogen positions using DFIX/ISOR commands guided by DFT geometries ( ) .

(Basic) What purification methods are suitable post-synthesis?

Answer:

  • Column chromatography : Use silica gel with hexane/EtOAc (gradient elution).
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals.
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes decomposition .

(Advanced) How to analyze reaction mechanisms involving this compound using kinetic studies?

Answer:

  • Stopped-flow UV-Vis : Monitor intermediate formation (e.g., thiocyanate-metal adducts) in real-time.
  • Eyring plots : Determine activation parameters (ΔH‡, ΔS‡) via temperature-dependent rate constants.
  • DFT-based NEB calculations : Map reaction pathways and identify transition states ( ) .

(Advanced) What are best practices for validating crystallographic data using software like SHELX?

Answer:

  • Data quality : Ensure Rint < 0.05 and completeness > 95%.
  • Refinement : Use SHELXL’s REM/ISOR commands to model anisotropic displacement for halogens.
  • Validation : Check CIF files with PLATON/CHECKCIF for symmetry errors. Cross-validate bond lengths with DFT ( ) .

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